molecular formula C20H21N3O4 B2924444 N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-17-0

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2924444
CAS RN: 899755-17-0
M. Wt: 367.405
InChI Key: ATLYVGVYHYMEIT-UHFFFAOYSA-N
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Description

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for various applications. In

Mechanism of Action

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide works by binding to the dopamine transporter and inhibiting the reuptake of dopamine, which leads to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain, including increased motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. This compound has been shown to increase dopamine concentration in the striatum, which is a key region of the brain involved in reward processing and motor control. This compound has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide is its high potency and selectivity for the dopamine transporter, which makes it an attractive tool compound for studying the role of the dopamine transporter in various physiological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide research, including the development of more potent and selective dopamine transporter inhibitors, the use of this compound as a tool compound for studying the role of the dopamine transporter in addiction and other neurological disorders, and the investigation of the potential therapeutic uses of this compound in the treatment of Parkinson's disease and other disorders.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for various applications, including neuroscience and drug discovery. This compound works by inhibiting the reuptake of dopamine, which can have various effects on the brain. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.

Synthesis Methods

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide can be synthesized using a multistep process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction with N-phenylpiperidine-1-carboxamide. The resulting compound is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential use in various scientific research applications, including neuroscience and drug discovery. This compound has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a key target for the treatment of various neurological disorders such as Parkinson's disease and addiction. This compound has also been used as a tool compound to study the role of the dopamine transporter in various physiological processes.

properties

IUPAC Name

N-(2-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-17(11-8-12-18(15)23(26)27)19(24)22(16-9-4-2-5-10-16)20(25)21-13-6-3-7-14-21/h2,4-5,8-12H,3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLYVGVYHYMEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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